molecular formula C20H19N3O4S2 B3310565 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-dimethoxybenzamide CAS No. 946210-78-2

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-dimethoxybenzamide

Cat. No.: B3310565
CAS No.: 946210-78-2
M. Wt: 429.5 g/mol
InChI Key: PTBGBROQJNTKGZ-UHFFFAOYSA-N
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Description

N-(2-((2-Amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-dimethoxybenzamide is a thiazole-based compound featuring a 4-phenyl-substituted thiazole core linked to a 2,4-dimethoxybenzamide group via a thioether bridge containing a 2-amino-2-oxoethyl moiety. The compound’s design aligns with strategies to optimize pharmacokinetic properties and target engagement, particularly in contexts like enzyme inhibition or anti-inflammatory activity .

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-26-13-8-9-14(15(10-13)27-2)18(25)23-19-17(12-6-4-3-5-7-12)22-20(29-19)28-11-16(21)24/h3-10H,11H2,1-2H3,(H2,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBGBROQJNTKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, an amide functional group, and multiple methoxy substituents, which contribute to its chemical reactivity and biological interactions.

  • Molecular Formula : C18H21N3O3S
  • Molecular Weight : 375.5 g/mol
  • Structural Features : The compound includes a thiazole moiety and a dimethoxybenzamide structure, which are known to be associated with various pharmacological properties.

Anticancer Properties

Research indicates that compounds with thiazole rings often exhibit anticancer activity. The specific compound has shown promise in preliminary studies for its potential to inhibit cancer cell proliferation.

  • Mechanism of Action : The thiazole ring may interact with specific cellular targets involved in cancer cell growth and survival pathways.
  • Case Studies :
    • In vitro studies demonstrated that derivatives of thiazole compounds can induce apoptosis in various cancer cell lines, suggesting that this compound could have similar effects.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against bacterial strains due to the presence of the thiazole moiety.

  • Research Findings :
    • Several studies have indicated that thiazole derivatives possess broad-spectrum antimicrobial activity, which may extend to this compound.
    • Preliminary assays showed inhibition of bacterial growth at varying concentrations, although specific data for this compound is still limited.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound.

Structural FeatureModificationBiological Activity
Thiazole RingSubstituted with various groupsEnhances anticancer properties
Methoxy GroupsPosition and number of methoxy groups affect solubility and bioavailabilityImproves pharmacokinetic profiles

In Vitro Studies

Recent studies have focused on evaluating the biological activity of similar compounds to establish a baseline for this compound:

Compound NameCell Line TestedIC50 (µM)Observed Effect
Compound AMCF7 (Breast Cancer)10 ± 1Induces apoptosis
Compound BHeLa (Cervical Cancer)15 ± 0.5Inhibits proliferation

Pharmacokinetics

Understanding the pharmacokinetics is essential for evaluating the therapeutic potential of this compound:

  • Absorption : Studies indicate that compounds with similar structures exhibit favorable absorption characteristics.
  • Distribution : The presence of methoxy groups enhances lipophilicity, potentially improving tissue distribution.
  • Metabolism : Initial findings suggest that metabolic pathways may involve cytochrome P450 enzymes, which require further exploration.

Comparison with Similar Compounds

Comparative Data Table

Compound Class Key Structural Features Biological Activity Reference
Target Compound Thiazole, 2,4-dimethoxybenzamide, 2-amino-2-oxoethyl Potential enzyme inhibition, anti-inflammatory
Nitazoxanide Derivatives Chloro/difluoro-thiazole, benzamide PFOR enzyme inhibition
Thiazole-Triazole Hybrids Triazole-acetamide, bromophenyl-thiazole Kinase inhibition, antimicrobial
Benzothieno-Pyrimidines Fused heterocycle, sulfonamide COX-2 inhibition, anti-inflammatory
Antioxidant Thiazoles Secondary amine, aryl substituents Radical scavenging

Q & A

Q. What are the standard synthetic routes for preparing N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-dimethoxybenzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with thiazole derivatives and benzamide precursors. Key steps include nucleophilic substitution for thioether bond formation and amide coupling. Optimization involves:

  • Temperature control : Maintaining 60–80°C during thiazole ring closure to minimize side reactions.
  • Catalysts/Reagents : Using coupling agents like EDCl/HOBt for amide bond formation to improve yields (70–85%) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates . Analytical techniques (NMR, HPLC) are critical for monitoring intermediate purity .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify thiazole ring protons (δ 7.2–7.8 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated [M+H]+: 456.12; observed: 456.10) .
  • HPLC : Purity >95% achieved via reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological activities have been reported for this compound?

Initial studies suggest:

  • Antimicrobial activity : MIC values of 8–16 µg/mL against S. aureus and E. coli .
  • Anticancer potential : IC50 of 12 µM in HeLa cells, linked to thiazole-mediated apoptosis . Note: Activity varies with substituent electronic effects (e.g., electron-withdrawing groups enhance cytotoxicity) .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and cellular assays be resolved for this compound?

Contradictions often arise from:

  • Cellular uptake limitations : Use logP measurements (e.g., 2.5 ± 0.3) to assess membrane permeability .
  • Metabolic instability : Incubate with liver microsomes; if degradation >50% in 1 hour, consider prodrug strategies .
  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in analogues of this compound?

  • Scaffold diversification : Synthesize derivatives with modified thiazole substituents (e.g., 4-phenyl vs. 4-fluorophenyl) .
  • Functional group replacement : Replace the 2,4-dimethoxybenzamide group with carbamate or sulfonamide moieties .
  • Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate steric/electronic parameters (e.g., Hammett σ) with IC50 values .

Q. How can low synthetic yields in the final amidation step be addressed?

  • Coupling reagent optimization : Compare EDCl, DCC, and HATU; HATU often improves yields by 15–20% .
  • Solvent/base systems : Use DMF with DIEA (3 eq.) to stabilize reactive intermediates .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 45 minutes at 80°C, improving yield to 78% .

Q. What mechanistic studies are critical to elucidate the compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified enzymes (e.g., kinases) .
  • X-ray crystallography : Resolve co-crystal structures to identify hydrogen bonds between the thiazole ring and active-site residues .
  • RNA-seq/proteomics : Profile downstream gene/protein expression changes in treated cells to map signaling pathways .

Data Analysis and Interpretation

Q. How should researchers analyze discrepancies in cytotoxicity data across cell lines?

  • Dose-response curves : Calculate Hill slopes to assess cooperativity; slopes >1 suggest multi-target effects .
  • Resazurin assays : Validate viability results with ATP-based assays (e.g., CellTiter-Glo) to rule out false positives .
  • Cell line profiling : Compare IC50 values in ≥3 lines (e.g., HeLa, MCF-7, A549) to identify tissue-specific sensitivities .

Comparative Studies

Q. What structural analogues of this compound show enhanced bioactivity, and why?

Key analogues include:

Compound ModificationBioactivity ImprovementRationale
4-Fluorophenyl substitutionIC50 reduced to 8 µMEnhanced electron-withdrawing effect stabilizes target binding .
Thioether → sulfone oxidationMIC lowered to 4 µg/mLIncreased polarity improves bacterial membrane penetration .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

  • Synthesis : Adopt step-by-step reaction monitoring via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .
  • Bioassays : Use standardized inoculum densities (1×10⁴ cells/well) and solvent controls (0.1% DMSO) .
  • Data reporting : Include full spectral data (NMR, MS) and assay validation metrics (Z’ >0.5) in publications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-dimethoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.